molecular formula C23H24N2O6 B12066810 Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH

Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH

Cat. No.: B12066810
M. Wt: 424.4 g/mol
InChI Key: XUBXHZJERGBCEL-LJQANCHMSA-N
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Description

Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH: is a synthetic peptide derivative commonly used in peptide synthesis and research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH typically involves the following steps:

    Fmoc Protection: The amino group of glycine is protected using the Fmoc group.

    Peptide Bond Formation: The protected glycine is coupled with D-serine and the psi(Me,Me)-proline derivative using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The Fmoc group is removed using a base like piperidine to yield the final compound.

Industrial Production Methods: Industrial production of such peptides often involves automated peptide synthesizers that follow similar steps but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the serine residue.

    Reduction: Reduction reactions may target the peptide bonds or specific side chains.

    Substitution: Substitution reactions can occur at the Fmoc group or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nucleophiles (amines, thiols) under basic conditions.

Major Products: The major products depend on the specific reactions but can include modified peptides, deprotected amino acids, or substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of complex peptides and proteins.
  • Studied for its reactivity and stability in various chemical environments.

Biology:

  • Investigated for its role in protein-protein interactions.
  • Used in the study of enzyme-substrate specificity.

Medicine:

  • Potential applications in drug development, particularly in designing peptide-based therapeutics.
  • Studied for its biological activity and potential therapeutic effects.

Industry:

  • Used in the production of peptide-based materials and coatings.
  • Applied in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural peptides, enabling it to bind to active sites or modulate biological pathways. The Fmoc group provides stability during synthesis but is removed to reveal the active peptide.

Comparison with Similar Compounds

    Fmoc-Gly-D-Ser-OH: Lacks the psi(Me,Me)-proline derivative.

    Fmoc-Gly-D-Ala-OH: Contains alanine instead of serine.

    Fmoc-Gly-D-Ser(psi(Me,Me)-Ala)-OH: Contains alanine derivative instead of proline.

Uniqueness: Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is unique due to the presence of the psi(Me,Me)-proline derivative, which can impart specific structural and functional properties. This uniqueness makes it valuable in studying specific biological interactions and developing specialized peptide-based applications.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

(4R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m1/s1

InChI Key

XUBXHZJERGBCEL-LJQANCHMSA-N

Isomeric SMILES

CC1(N([C@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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